4-(M-tolyl)butane-2-sulfonamide
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Overview
Description
4-(M-tolyl)butane-2-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their extensive applications in medicinal and synthetic chemistry due to their functional group, which is a major building block for many therapeutic molecules and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For 4-(M-tolyl)butane-2-sulfonamide, the preparation can be achieved through the following steps:
Formation of Sulfonyl Chloride: The sulfonyl chloride is prepared by the oxidation of thiols using reagents like N-chlorosuccinimide (NCS) and tetrabutylammonium chloride.
Reaction with Amine: The sulfonyl chloride is then reacted with the appropriate amine under basic conditions to form the sulfonamide.
Industrial Production Methods
Industrial production of sulfonamides often employs similar methods but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(M-tolyl)butane-2-sulfonamide can undergo various chemical reactions, including:
Reduction: Reduction of the sulfonamide group to amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂ and SOCl₂ are commonly used for oxidation reactions.
Reduction: LiAlH₄ is a typical reducing agent for sulfonamides.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-(M-tolyl)butane-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(M-tolyl)butane-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Tert-butanesulfinamide: Used in asymmetric synthesis as chiral auxiliaries.
Sulfonimidates: Sulfur (VI) species used as intermediates in organic synthesis.
Uniqueness
4-(M-tolyl)butane-2-sulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H17NO2S |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
4-(3-methylphenyl)butane-2-sulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-9-4-3-5-11(8-9)7-6-10(2)15(12,13)14/h3-5,8,10H,6-7H2,1-2H3,(H2,12,13,14) |
InChI Key |
AKKNZWHONKDKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C)S(=O)(=O)N |
Origin of Product |
United States |
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